2,4-Diethoxy-5-fluoropyrimidine

Description

Contextualization within Pyrimidine (B1678525) Heterocycles and Fluorine Chemistry

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. This fundamental structure is a key component of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and numerous synthetic compounds with diverse biological activities. The introduction of a fluorine atom onto the pyrimidine ring creates a class of compounds known as fluoropyrimidines, which exhibit unique and often enhanced properties. lookchem.com

Fluorine, being the most electronegative element, imparts significant changes to the electronic and steric properties of the pyrimidine ring. lookchem.com This can lead to altered reactivity, increased metabolic stability, and enhanced binding affinity to biological targets. lookchem.com The 5-fluoro substituent, in particular, has been a critical modification in the development of anticancer drugs. mdpi.com

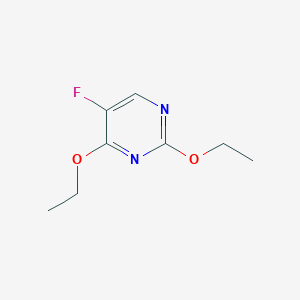

2,4-Diethoxy-5-fluoropyrimidine is a specific derivative where the pyrimidine ring is substituted with a fluorine atom at the 5-position and two ethoxy groups at the 2- and 4-positions. The ethoxy groups serve as versatile handles in chemical synthesis, allowing for further functionalization of the pyrimidine core.

Historical Perspective and Evolving Academic Research Focus on Fluoropyrimidine Derivatives

The journey of fluoropyrimidine chemistry began in the mid-20th century with the pioneering work of Heidelberger and his colleagues, who synthesized 5-fluorouracil (B62378) (5-FU) in 1957. nih.gov This discovery marked a turning point in cancer chemotherapy, as 5-FU proved to be an effective inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cancer cells. mdpi.comnih.gov

The initial success of 5-FU spurred extensive research into other fluoropyrimidine derivatives with the aim of improving efficacy and reducing toxicity. nih.gov This led to the development of various prodrugs and analogues. The academic focus has since expanded beyond oncology to explore the potential of fluoropyrimidines in antiviral and other therapeutic areas. gsconlinepress.com Research has also delved into the intricate mechanisms of action of these compounds, including their incorporation into RNA and DNA and their effects on various cellular processes. researchgate.netnih.gov The development of sophisticated synthetic methodologies has been a parallel and essential area of research, enabling the creation of a vast library of fluoropyrimidine derivatives for biological evaluation. researchgate.net

Overview of Synthetic Utility of this compound and Related Pyrimidine Scaffolds in Chemical Synthesis

2,4-Dialkoxypyrimidines, including the diethoxy and dimethoxy analogues, are valuable intermediates in organic synthesis. acs.orgchemicalbook.com The alkoxy groups can be readily displaced by nucleophiles, providing a convenient route to a wide range of 2- and 4-substituted pyrimidines. This reactivity has been exploited in the synthesis of various biologically active molecules.

Specifically, this compound serves as a key building block for more complex fluorinated pyrimidine derivatives. The presence of the fluorine atom at the 5-position and the reactive ethoxy groups at the 2- and 4-positions make it a versatile precursor. For instance, it can be used in the synthesis of nucleoside analogues, where the sugar moiety is attached at the N-1 position. The controlled, stepwise substitution of the ethoxy groups allows for the introduction of different functionalities at the 2- and 4-positions, leading to a diverse array of target molecules.

The synthetic utility of related scaffolds, such as 2,4-diaminopyrimidines, has also been well-established, for example, in the synthesis of the antibacterial agent trimethoprim. nih.gov The principles of activating the pyrimidine ring for C-alkylation and other modifications are transferable and highlight the broad applicability of these scaffolds in medicinal chemistry. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C8H11FN2O2 |

| CAS Number | 155-36-2 |

| Molar Mass | 186.18 g/mol |

| Appearance | Not specified in search results |

| Solubility | Not specified in search results |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-diethoxy-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2/c1-3-12-7-6(9)5-10-8(11-7)13-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGHUJPEGFQOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292216 | |

| Record name | 2,4-diethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-36-2 | |

| Record name | 2,4-Diethoxy-5-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 155-36-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-diethoxy-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Diethoxy 5 Fluoropyrimidine

Precursor Synthesis and Halogenation Routes to Fluoropyrimidine Intermediates

The synthesis of 2,4-diethoxy-5-fluoropyrimidine typically begins with the construction of a halogenated fluoropyrimidine scaffold. This is most commonly achieved through the chlorination of 5-fluorouracil (B62378), a readily available starting material.

Synthesis of 2,4-Dichloro-5-fluoropyrimidine (B19854) from 5-Fluorouracil

The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a foundational step in the synthesis of many 5-fluoropyrimidine (B1206419) derivatives. researchgate.net This transformation is typically accomplished through a reaction with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base. researchgate.netchemicalbook.comgoogle.com

One established method involves the reaction of 5-fluorouracil with phosphorus oxychloride in the presence of an acid acceptor like N,N-dimethylaniline. researchgate.net The reaction parameters, including the molar ratios of reactants, temperature, and reaction time, have been optimized to achieve high yields. For instance, a molar ratio of 1:10 for 5-fluorouracil to phosphorus oxychloride and 1:1.5 for 5-fluorouracil to N,N-dimethylaniline at 114°C for 2 hours can result in a yield of up to 92.2%. researchgate.net

An alternative approach utilizes triphosgene (B27547) as the chlorinating agent in the presence of a tertiary amine catalyst. google.com This method is promoted as an industrially viable process with a high yield and purity of over 98%. google.com It offers advantages such as shorter reaction times, operation under normal pressure, and reduced production costs and equipment corrosion compared to traditional methods. google.com

The synthesis can also be performed by heating 5-fluoropyrimidine-2,4-diol with phosphorus oxychloride and N,N-dimethylaniline. chemicalbook.com After the reaction, a quench with water and dichloromethane (B109758) is performed, followed by separation and washing of the organic layer to yield a solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane. chemicalbook.com

| Starting Material | Reagents | Key Conditions | Yield |

| 5-Fluorouracil | POCl₃, N,N-dimethylaniline | 114°C, 2 hours | 92.2% researchgate.net |

| 5-Fluorouracil | Triphosgene, Tertiary Amine | Reflux, 2-24 hours | >98% purity google.com |

| 5-Fluoropyrimidine-2,4-diol | POCl₃, N,N-dimethylaniline | ~100°C, up to 4 hours | ~95% chemicalbook.com |

Generation of Other Halogenated Fluoropyrimidine Building Blocks

While 2,4-dichloro-5-fluoropyrimidine is a primary intermediate, other halogenated fluoropyrimidines also serve as important building blocks. The radiosensitizing properties of 5-halouracils, including 5-fluorouracil (5-FU), 5-bromouracil (B15302) (5-BrU), and 5-iodouracil (B140508) (5-IU), have been studied, highlighting the potential for incorporating different halogens into the pyrimidine (B1678525) ring. nih.gov The synthesis of these analogs can be achieved through various halogenation techniques, although specific methods for generating a broad range of dihalogenated 5-fluoropyrimidines are less commonly detailed in the provided context. The focus remains heavily on the dichloro- derivative as the key precursor.

Alkoxylation Strategies for Pyrimidine Ring System Elaboration

With the synthesis of 2,4-dichloro-5-fluoropyrimidine secured, the next critical step towards this compound is the introduction of the ethoxy groups. This is achieved through alkoxylation reactions, where the chlorine atoms are displaced by ethoxide ions.

Regioselective Di-ethoxylation Approaches

The reaction of 2,4-dichloropyrimidines with nucleophiles, such as sodium ethoxide, can in principle lead to substitution at either the C2 or C4 position. However, in the case of 2,4-dichloropyrimidines, nucleophilic substitution is generally selective for the C4 position. stackexchange.comwuxiapptec.com This regioselectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more susceptible to nucleophilic attack. stackexchange.com To achieve di-ethoxylation, forcing conditions or an excess of the nucleophile are typically required to substitute the second chlorine atom at the C2 position after the initial, more facile substitution at C4.

Evaluation of Catalytic Systems and Reaction Conditions (e.g., NaOEt vs. K₂CO₃)

The choice of base and reaction conditions is crucial for successful alkoxylation. Sodium ethoxide (NaOEt) in ethanol (B145695) is a common and effective reagent for this transformation. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol is reported to be significantly faster than the corresponding reaction with 2-chloropyridine, highlighting the high reactivity of fluoro-substituted heterocycles towards nucleophilic displacement. nih.gov While specific comparative studies between NaOEt and weaker bases like potassium carbonate (K₂CO₃) for the di-ethoxylation of 2,4-dichloro-5-fluoropyrimidine are not detailed in the provided search results, the use of a strong nucleophile like NaOEt is generally preferred to ensure complete substitution of both chlorine atoms.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluoropyrimidine Core

The 5-fluoro substituent on the pyrimidine ring significantly influences its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The fluorine atom is a strong electron-withdrawing group, which activates the pyrimidine ring towards nucleophilic attack.

SNAr reactions on the this compound core itself are less explored in the provided context, as the focus is on its synthesis. However, the principles of SNAr are central to its formation from the dichlorinated precursor. The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the aromatic ring, temporarily disrupting the aromaticity, followed by the departure of the leaving group (chloride). youtube.com

The reactivity of halopyridines in SNAr reactions is well-documented, with fluoropyridines generally exhibiting higher reactivity than their chloro-analogs. nih.gov This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. This inherent reactivity makes the displacement of the chlorine atoms in 2,4-dichloro-5-fluoropyrimidine by ethoxide a favorable process.

Substitution of Halogen and Alkoxy Groups

The ethoxy groups at the C2 and C4 positions of this compound are effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a variety of functional groups at these positions. For instance, reactions with amines can lead to the formation of 2- and 4-aminopyrimidine (B60600) derivatives, which are important scaffolds in drug discovery.

The regioselectivity of these substitution reactions can often be controlled by the reaction conditions and the nature of the nucleophile. In many instances, the C4 position is more susceptible to nucleophilic attack than the C2 position. This is attributed to the electronic influence of the ring nitrogen atoms. However, the use of specific catalysts or reaction conditions can alter this selectivity. For example, in related 2,4-dichloropyrimidines, the use of tertiary amine nucleophiles has been shown to favor substitution at the C2 position. csic.es

Cyclization and Derivatization Reactions for Complex Structure Formation

This compound serves as a valuable building block for the construction of more complex heterocyclic systems, particularly fused pyrimidines. These reactions often involve the initial substitution of one or both ethoxy groups, followed by an intramolecular cyclization step.

Formation of Fused Pyrimidine Systems

The synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, purines, and pteridines, often utilizes di-substituted pyrimidines as key precursors. sharif.edunih.govnih.govnih.govnih.gov While direct examples starting from this compound are not extensively detailed in readily available literature, the general synthetic strategies for these systems provide a roadmap for its potential applications.

For the synthesis of pyrimido[4,5-d]pyrimidines , a common approach involves the reaction of a 4-aminopyrimidine-5-carbonitrile (B127032) with a suitable cyclizing agent. sharif.edu One could envision a pathway where this compound is first converted to a 4-amino-5-cyanopyrimidine derivative, which then undergoes cyclization to form the desired fused system.

The synthesis of purines typically involves the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine ring. nih.govyoutube.comnih.gov This often starts from a 4,5-diaminopyrimidine. A hypothetical route using this compound would involve sequential amination at the C4 and C5 positions, followed by cyclization with a one-carbon synthon to form the purine (B94841) core.

Similarly, the synthesis of pteridines involves the fusion of a pyrazine (B50134) ring onto a pyrimidine core, usually starting from a 4,5-diaminopyrimidine. nih.gov

Introduction of Diverse Substituents for Scaffold Diversification

The ability to sequentially substitute the ethoxy groups of this compound allows for the introduction of a wide range of substituents, leading to significant scaffold diversification. This is crucial for creating libraries of compounds for biological screening. For instance, by reacting this compound with different amines, a variety of 2,4-diaminopyrimidine (B92962) derivatives can be generated. Further functionalization can be achieved through reactions at other positions of the pyrimidine ring, if accessible.

Methodological Advancements in Synthetic Efficiency and Product Quality

While specific advancements in the synthesis of this compound are not prominently documented, general improvements in pyrimidine synthesis are relevant. These include the development of more efficient and environmentally friendly catalytic systems, the use of microwave-assisted synthesis to reduce reaction times and improve yields, and the development of one-pot, multi-component reactions that streamline the synthetic process. nih.gov Such advancements are crucial for the cost-effective and sustainable production of this important chemical intermediate.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Diethoxy 5 Fluoropyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the connectivity and spatial arrangement of atoms can be established.

The ¹H and ¹³C NMR spectra provide critical information about the electronic environment of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts are influenced by factors such as electronegativity of neighboring atoms, hybridization, and magnetic anisotropy. organicchemistrydata.org

For 2,4-diethoxy-5-fluoropyrimidine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic proton and the two ethoxy groups. The single proton on the pyrimidine (B1678525) ring (H-6) would appear as a doublet due to coupling with the adjacent fluorine atom. The ethoxy groups would each present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, resulting from coupling with the adjacent methyl and methylene protons, respectively.

In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring will exhibit characteristic shifts influenced by the nitrogen heteroatoms, the fluorine substituent, and the ethoxy groups. The fluorine atom will induce C-F coupling, which can be observed for the carbon it is attached to (C-5) and adjacent carbons (C-4 and C-6). The signals for the ethoxy groups will appear in the aliphatic region of the spectrum. While specific experimental data for this compound is not widely published, expected chemical shifts can be estimated by comparison with analogous structures like 2,4-dichloro-5-fluoropyrimidine (B19854) and other substituted pyrimidines. sigmaaldrich.comchemicalbook.comspectrabase.com

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds and general principles. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Coupling (J, Hz) |

| H-6 | ~8.0-8.5 | d | C-2 | ~165 |

| -OCH₂CH₃ (x2) | ~4.4-4.6 | q | C-4 | ~160 |

| -OCH₂CH₃ (x2) | ~1.3-1.5 | t | C-5 | ~140 |

| C-6 | ~145 | |||

| -OCH₂CH₃ (x2) | ~65 | |||

| -OCH₂CH₃ (x2) | ~14 |

Two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of complex structures. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for establishing long-range (typically 2-3 bond) correlations between protons and carbons. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would display bands corresponding to the vibrations of the pyrimidine ring and the substituent groups. Key expected vibrations include C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching within the pyrimidine ring, C-O stretching of the ether linkages, and the characteristic C-F stretching band. core.ac.ukresearchgate.netnih.gov The complementary nature of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| C=N / C=C (ring) | Stretching | 1500-1600 |

| C-F | Stretching | 1200-1350 |

| C-O (ether) | Asymmetric Stretching | 1200-1270 |

| C-O (ether) | Symmetric Stretching | 1000-1075 |

In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for real-time monitoring of chemical reactions. mdpi.com By inserting a probe directly into the reaction vessel, spectra are collected continuously, enabling the tracking of reactants, intermediates, and products without the need for sampling. youtube.com

The synthesis of this compound, for example from 2,4-dichloro-5-fluoropyrimidine and sodium ethoxide, can be effectively monitored using this technique. The progress of the reaction would be followed by observing the decrease in the intensity of vibrational bands associated with the starting material and the simultaneous increase in the intensity of characteristic bands of the product, such as the C-O stretching vibrations of the newly formed ethoxy groups. This allows for precise determination of reaction endpoints and optimization of reaction conditions. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

For this compound (molar mass: 186.19 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 186. Subsequent fragmentation of the molecular ion provides insight into the molecule's structure. Common fragmentation pathways for such compounds involve the loss of radicals or neutral molecules from the substituents. sapub.org Plausible fragmentation could include the loss of an ethyl radical (•CH₂CH₃), an ethylene (B1197577) molecule (C₂H₄) via McLafferty rearrangement, or a CO molecule. wvu.eduarkat-usa.org High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition of the parent ion and its fragments, further confirming the identity of the compound. wvu.edu

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Proposed Loss from Parent Ion (m/z 186) |

| 158 | [M - C₂H₄]⁺ | Loss of ethylene |

| 157 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 141 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 113 | [M - OC₂H₅ - CO]⁺ | Loss of ethoxy radical and carbon monoxide |

Integration of Spectroscopic Data with Computational Methods for Experimental Validation

The integration of experimental spectroscopic data with theoretical calculations provides a powerful approach for structural validation. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric, vibrational, and NMR spectroscopic properties of a proposed structure. nih.gov

For this compound, theoretical calculations can generate predicted ¹H and ¹³C NMR chemical shifts, as well as simulated IR and Raman spectra. Comparing these computationally derived spectra with the experimental data allows for a rigorous confirmation of the structural assignment. A strong correlation between the calculated and experimental data provides high confidence in the elucidated structure and can help to resolve any ambiguities in the spectral interpretation. researchgate.net

Role As a Precursor and Scaffold in Academic Research and Drug Discovery

Intermediate in the Synthesis of Biologically Active Compounds

2,4-Diethoxy-5-fluoropyrimidine is a pivotal precursor for compounds targeting a wide array of biological processes. Its value lies in its ability to be transformed into more complex heterocyclic systems, which form the core of many therapeutic agents.

Precursor for Kinase Inhibitors

The 2,4-diamino-5-fluoropyrimidine framework, readily synthesized from this compound or its chloro-analogue, is recognized as a "privileged scaffold" in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The amino groups on the pyrimidine (B1678525) ring are adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding site, a common strategy for achieving potent and selective inhibition.

This scaffold has been successfully employed to develop inhibitors for a multitude of oncologically relevant kinases:

Aurora Kinase and Polo-like Kinase (PLK): These kinases are essential for cell division, making them attractive targets for cancer therapy. Researchers have designed and synthesized series of 2,4-diaminopyrimidine (B92962) derivatives that show potent inhibition of Aurora A (AURKA) and Aurora B (AURKB). sciencedaily.comresearchgate.net For instance, by reacting 2,4-dichloro-5-fluoropyrimidine (B19854) with various amines, potent inhibitors have been developed, with some compounds showing IC₅₀ values in the nanomolar range against Aurora kinases. researchgate.netnih.gov The synthetic strategies used for these di-chloro precursors are directly applicable to this compound. sciencedaily.com

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutation of EGFR are common drivers of tumor growth. Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and thiazolo[4,5-d]pyrimidines, have been developed as highly potent EGFR inhibitors. ccspublishing.org.cncookechem.com The core pyrimidine structure is a critical component of these molecules, which have demonstrated efficacy against mutant forms of EGFR. ccspublishing.org.cn

Fibroblast Growth Factor Receptor 4 (FGFR4): As a key regulator in metabolic processes and cell growth, aberrant FGFR4 signaling is implicated in certain cancers like hepatocellular carcinoma and breast cancer. Highly selective FGFR4 inhibitors based on a 2-aminopyrimidine (B69317) scaffold have been synthesized. acs.org One of the most promising compounds demonstrated potent enzymatic inhibition with an IC₅₀ value of 2.6 nM and excellent selectivity over other FGFR isoforms. acs.org

Cyclin-Dependent Kinase (CDK): CDKs are fundamental regulators of the cell cycle, and their inhibition is a validated strategy for cancer treatment. mdpi.com Pyrido[2,3-d]pyrimidine derivatives, synthesized from pyrimidine precursors, have been identified as potential inhibitors of CDK4, a key enzyme for cell cycle entry. mdpi.commdpi.com

G-protein-coupled receptor-associated sorting protein 1 (GTSE1): Overexpressed in several cancers, GTSE1 is an emerging target for anticancer drugs. A series of pyrimidine-2,4-diamine analogues were designed and found to inhibit cancer cell proliferation by suppressing GTSE1 expression. nih.gov The lead compound, Y18, induced cell cycle arrest and senescence and also inhibited tumor growth in vivo, highlighting the therapeutic potential of this pyrimidine-based scaffold. nih.gov

| Target Kinase | Derived Scaffold | Significance | Reference |

|---|---|---|---|

| Aurora Kinase (A/B) | 2,4-Diaminopyrimidine | Potent inhibitors with nanomolar IC₅₀ values against tumor cell lines. | researchgate.netnih.gov |

| Polo-like Kinase (PLK) | 2,4-Diaminopyrimidine | Dual inhibition of Aurora and PLK kinases. | sciencedaily.com |

| EGFR | Pyrrolo[2,3-d]pyrimidine | Highly active against EGFR in nanomolar ranges, including mutant forms. | ccspublishing.org.cn |

| FGFR4 | 2-Aminopyrimidine | Highly selective and potent (IC₅₀ = 2.6 nM) inhibitors sparing other FGFR isoforms. | acs.org |

| CDK4 | Pyrido[2,3-d]pyrimidine | Potential inhibitors targeting the G1-S phase transition of the cell cycle. | mdpi.com |

| GTSE1 | Pyrimidine-2,4-diamine | Inhibits cancer cell proliferation and tumor growth by suppressing GTSE1 expression. | nih.gov |

Building Block for Nucleoside Analogues

Nucleoside analogues are cornerstones of antiviral and anticancer chemotherapy. They function by mimicking natural nucleosides and interfering with the synthesis of DNA and RNA or the function of polymerases. The 5-fluoropyrimidine (B1206419) core, as found in the well-known drug 5-fluorouracil (B62378), is a critical component in this class of molecules.

This compound can serve as a starting point for creating these analogues. Research has focused on synthesizing various 5'-substituted-5-fluorouridine derivatives to develop improved prodrugs of 5-fluorouracil. These efforts aim to enhance selective activation in tumor cells, thereby increasing the therapeutic index. Furthermore, biocatalytic methods using enzymes like transglycosylases are being explored to create a wide range of ribonucleoside analogues in a more sustainable manner, opening up new avenues for therapeutic development. The development of carbocyclic pyrimidine C-nucleoside analogues has also been pursued as potential inhibitors of the hepatitis C virus (HCV).

Application in Agrochemical Research for Herbicide Development

The introduction of fluorine atoms into organic molecules is a well-established strategy in agrochemical development to enhance biological activity and metabolic stability. researchgate.net Approximately 25% of all licensed herbicides contain at least one fluorine atom. researchgate.net Fluorinated heterocycles, including pyrimidines, are a significant class of compounds in this field. They often act by inhibiting essential plant enzymes, such as acetolactate synthase (ALS), which is necessary for the production of branched-chain amino acids. While the general class of fluorinated pyrimidines is important in herbicide research, specific, publicly documented applications of this compound as a direct precursor in the development of commercial herbicides are not prominently featured in available literature. However, its properties make it a relevant building block for the exploratory synthesis of new herbicidal candidates.

Design and Synthesis of Novel Fluoropyrimidine Derivatives as Research Probes

Beyond its role as a precursor for potential drugs, this compound and related compounds are used to synthesize novel molecular probes for basic research. These probes help in understanding biological pathways and validating new drug targets. For example, pyrimido[5,4-d]pyrimidine (B1612823) derivatives have been synthesized and optimized as potent agonists for G-protein coupled receptor 119 (GPR119), a target for type 2 diabetes, demonstrating the scaffold's versatility beyond oncology.

Additionally, the synthesis of novel fused heterocyclic systems, such as 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines, showcases the creation of new chemical entities for broad biological screening. These derivatives can be further modified, for instance by introducing fluorescent groups, to create multifunctional tools that combine biological activity with imaging capabilities, aiding in molecular diagnostics and the study of drug-target engagement.

Q & A

Q. What are the optimal synthetic routes for 2,4-Diethoxy-5-fluoropyrimidine, and how can reaction conditions be optimized for higher yields?

The synthesis of fluoropyrimidines typically involves nucleophilic substitution or cyclization reactions. For example, metal-free approaches using β-CF₃ aryl ketones under mild conditions (e.g., DMF, 60–80°C) can yield 4-fluoro-pyrimidine derivatives with >80% efficiency . Key optimizations include:

- Temperature control : Avoiding excessive heat to prevent decomposition of fluorinated intermediates.

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity.

- Catalyst-free conditions : Reduces purification complexity.

Refer to NMR (¹H, ¹³C, ¹⁹F) and HRMS for real-time monitoring of intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Fluoropyrimidines require stringent safety measures due to potential toxicity:

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Analytical characterization should include:

- NMR spectroscopy : ¹⁹F NMR is critical for verifying fluorination patterns .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight with <2 ppm error .

- HPLC : Purity assessment (≥95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in medicinal chemistry applications?

Density functional theory (DFT) calculations can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Simulate reaction pathways (e.g., SNAr substitutions) to prioritize synthetic routes.

- Predict metabolic stability by modeling interactions with cytochrome P450 enzymes.

Q. What strategies resolve contradictions in experimental data during fluoropyrimidine synthesis or bioactivity studies?

- Reproducibility checks : Validate results across multiple batches or labs.

- Cross-validation with orthogonal methods : Combine NMR, X-ray crystallography, and kinetic studies to confirm reaction mechanisms .

- Data triangulation : Compare findings with structurally analogous compounds (e.g., 4-fluoro-2-methylpyrimidines) to identify outliers .

Q. How is this compound utilized as a building block in drug discovery?

This compound serves as a precursor for:

- Anticancer agents : Fluorine enhances bioavailability and target binding (e.g., thymidylate synthase inhibition) .

- Antimicrobial scaffolds : Modifications at the 5-fluoro position improve pharmacokinetics .

- PET tracers : ¹⁸F-labeled derivatives enable non-invasive imaging of tumor metabolism .

Q. What role does fluorinated pyrimidine chemistry play in developing enzyme inhibitors?

Fluorine’s electronegativity and small atomic radius stabilize enzyme-ligand interactions. For example:

- Transition-state mimics : Fluorine mimics hydroxyl groups in substrate binding pockets.

- Kinase inhibitors : this compound derivatives disrupt ATP-binding sites in kinases like EGFR .

Methodological Considerations

Q. How are fluorinated intermediates stabilized during large-scale synthesis?

Q. What analytical challenges arise in quantifying trace impurities in fluoropyrimidines?

- Matrix effects : Fluorine’s strong electronegativity can interfere with LC-MS signals. Mitigate via isotope dilution or internal standards .

- Limit of detection (LOD) : Requires specialized columns (e.g., HILIC) for polar impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.